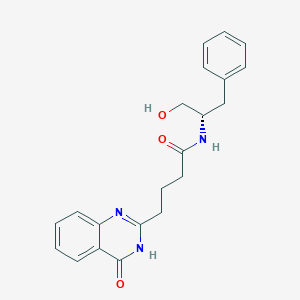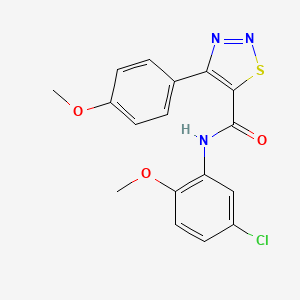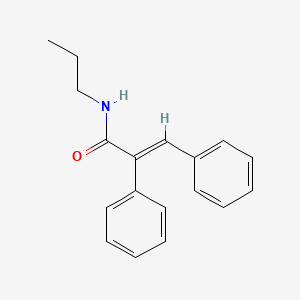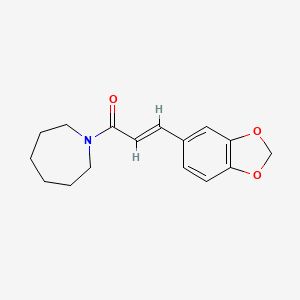![molecular formula C15H16N4O2S2 B14937702 N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14937702.png)
N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized to form the thiazolo[3,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate large-scale production requirements.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and ultimately therapeutic effects .
Comparison with Similar Compounds
N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazole derivatives, such as:
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Known for its antibacterial activity.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Studied for its potential antitumor properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C15H16N4O2S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H16N4O2S2/c1-8-6-19-12(21)9(5-16-14(19)23-8)11(20)18-13-17-10(7-22-13)15(2,3)4/h5-7H,1-4H3,(H,17,18,20) |
InChI Key |
ATHUKYPGKJSNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC(=CS3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937620.png)

![2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B14937638.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14937640.png)

![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)

![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)


![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
![Methyl {[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B14937701.png)
